Technical Whitepaper: 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine (CAS 959957-87-0) – Synthesis, Safety, and Applications in nAChR Ligand Development
Technical Whitepaper: 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine (CAS 959957-87-0) – Synthesis, Safety, and Applications in nAChR Ligand Development
Executive Summary
In the landscape of central nervous system (CNS) drug discovery, conformationally restricted building blocks are critical for optimizing receptor subtype selectivity and pharmacokinetic profiles. 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine (CAS 959957-87-0) is a highly specialized, bifunctional organic scaffold[1]. Featuring a halopyridine core linked via a methylene ether to a primary cyclopropylamine, this compound serves as a vital bioisostere for azetidine and pyrrolidine rings. It is predominantly utilized in the design and synthesis of neuronal nicotinic acetylcholine receptor (nAChR) modulators, such as the analgesic Tebanicline (ABT-594)[2] and the novel antidepressant SUVN-911 (Ropanicant)[3][4].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, safety protocols, mechanistic utility in drug design, and validated synthetic workflows.
Physicochemical Profiling & Safety Data Sheet (SDS) Summary
Understanding the baseline properties and handling requirements of 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine is the first step in integrating it into a drug development pipeline[1].
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 959957-87-0 |
| Chemical Name | 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine |
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| SMILES String | NC1(COC2=CC=C(Cl)N=C2)CC1 |
| Storage Conditions | Inert atmosphere (Argon/N2), 2-8°C, protect from moisture |
Table 2: GHS Safety & Hazard Data
Due to the presence of the basic amine and the reactive chloropyridine moiety, this compound is classified as an irritant and harmful substance[5]. Standard laboratory PPE (nitrile gloves, safety goggles, and a fume hood) is strictly required.
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Mechanistic Role in Drug Design: The α4β2 nAChR Pharmacophore
The structural architecture of 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine is not arbitrary; it is a meticulously designed pharmacophore tailored for the α4β2 nAChR binding pocket[3].
The Causality of Structural Choices:
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The 1-Aminocyclopropyl Group: In native acetylcholine, the quaternary amine is highly flexible, leading to an entropic penalty upon receptor binding. By embedding the primary amine onto a cyclopropane ring, researchers restrict the conformational space of the nitrogen atom. This bioisosteric replacement (mimicking the azetidine ring of ABT-594) lowers the entropic penalty and precisely aligns the basic nitrogen to form a critical cation-π interaction with the conserved Tryptophan (Trp149) residue in the receptor[2].
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The Ether Linker: The oxygen atom acts as a rigid hydrogen-bond acceptor, interacting with the receptor backbone to anchor the molecule.
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The 6-Chloropyridine Core: The halogenated aromatic ring occupies a hydrophobic sub-pocket. The chlorine atom specifically enhances lipophilicity (improving blood-brain barrier penetration) and participates in halogen bonding, which dramatically increases binding affinity and functional selectivity for the α4β2 subtype over the α3β4 subtype[4].
Fig 1. Pharmacophore mapping of the compound within the α4β2 nAChR binding pocket.
Synthetic Methodology & Experimental Protocols
The synthesis of this building block relies on the robust Mitsunobu reaction[6][7], coupling 6-chloropyridin-3-ol with a Boc-protected amino alcohol, followed by acidic deprotection.
Fig 2. Two-step synthetic workflow utilizing Mitsunobu coupling and acidic deprotection.
Step 1: Mitsunobu Etherification
Causality & Design: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its liquid state and superior safety profile. The primary amine must be Boc-protected to prevent it from acting as a competing nucleophile or protonating the betaine intermediate, which would stall the reaction[6].
Protocol:
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Preparation: In an oven-dried flask under argon, dissolve 6-chloropyridin-3-ol (1.0 eq), N-Boc-1-(hydroxymethyl)cyclopropanamine (1.1 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF (0.2 M).
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Activation: Cool the reaction mixture strictly to 0 °C using an ice bath. Note: The formation of the PPh3-DIAD betaine intermediate is highly exothermic; thermal control prevents azodicarboxylate degradation.
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Coupling: Add DIAD (1.2 eq) dropwise over 15 minutes.
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Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.
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Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the Boc-protected intermediate.
Step 2: Acidic Deprotection (Self-Validating System)
Causality & Design: Deprotection is executed using anhydrous 4M HCl in 1,4-dioxane rather than aqueous acids. This prevents the hydrolytic degradation of the 6-chloropyridine moiety and allows the final product to precipitate directly out of solution as a high-purity hydrochloride salt, creating a self-validating purification step.
Protocol:
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Dissolve the purified Boc-protected intermediate in a minimal volume of anhydrous Dichloromethane (DCM).
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Add 4M HCl in 1,4-dioxane (10.0 eq) dropwise at room temperature.
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Stir the solution for 2–4 hours. Monitor the evolution of CO2 gas and the precipitation of the product.
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Once TLC confirms the complete consumption of the starting material, concentrate the solvent under reduced pressure.
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Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 1-(((6-Chloropyridin-3-yl)oxy)methyl)cyclopropanamine hydrochloride.
Analytical Validation
To ensure the integrity of the synthesized batch, the following self-validating analytical checks must be performed:
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LC-MS: Confirm the mass of the free base [M+H]+ at m/z 199.1. The presence of the chlorine isotope pattern (approximate 3:1 ratio of m/z 199 to 201) is a definitive marker of the intact halopyridine core.
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1H-NMR (DMSO-d6): The success of the Mitsunobu coupling is validated by the disappearance of the phenol -OH stretch and the distinct downfield shift of the cyclopropyl-adjacent methylene protons (typically shifting from ~3.6 ppm in the starting alcohol to ~4.1 ppm in the ether product). The absence of the strong singlet at ~1.4 ppm confirms complete Boc removal.
References
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Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]
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Tebanicline (ABT-594) - Pharmacological Profile Source: Wikipedia URL:[Link]
-
3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 (Mitsunobu Methodology) Source: Journal of Medicinal Chemistry (PMC) URL:[Link]
Sources
- 1. 203564-54-9|TEbanicline (hydrochloride)|BLD Pharm [bldpharm.com]
- 2. Tebanicline - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ropanicant (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 712263-55-3|1-(((6-Chloropyridin-3-yl)oxy)methyl)-N-methylcyclopropanamine|BLD Pharm [bldpharm.com]
- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
